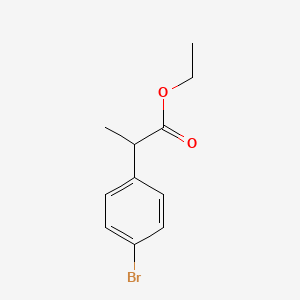

2-(4-溴苯基)丙酸乙酯

概述

描述

Ethyl 2-(4-bromophenyl)propanoate is a chemical compound that is related to various research studies in the field of organic chemistry. It is associated with the synthesis of other complex molecules and has been used as an intermediate in the production of pharmaceuticals, such as Loxoprofen .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with the aim of introducing functional groups or creating specific stereochemistry. For instance, ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate of Loxoprofen, was synthesized from toluene using a Friedel-Crafts reaction followed by bromination . The optimal conditions for this synthesis were identified, leading to a total yield of 70%. Similarly, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was prepared through a racemic synthetic route involving several steps, including a Horner-Wadsworth-Emmons reaction and chemical resolution, to achieve a high yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For example, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were confirmed by single-crystal X-ray diffraction data . These studies provide insights into the three-dimensional arrangement of atoms within a molecule and can influence the understanding of its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of ethyl 2-(4-bromophenyl)propanoate and its derivatives can be explored through various chemical reactions. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates was catalyzed by nickel(I) complexes, leading to the formation of cyclic products . This demonstrates the potential of using electrochemical methods to induce specific transformations in organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like ethyl 2-(4-bromophenyl)propanoate are determined by its molecular structure. These properties can include melting points, boiling points, solubility, and stability, which are essential for the practical application of the compound in chemical syntheses. The interactions within the crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, are influenced by non-covalent interactions like N⋯π and O⋯π interactions, as well as hydrogen bonding, which can affect the compound's properties .

科学研究应用

电还原自由基环化

2-溴-3-烯丙氧基和 3-(炔丙氧基)丙酸乙酯(包括 2-(4-溴苯基)丙酸乙酯)已在电还原自由基环化中得到探索。这些化合物在二甲基甲酰胺中被 [Ni(tmc)]+ 催化还原,形成经历环化的自由基中间体。此过程生成化合物,如 2-(3',4'-亚甲二氧苯基)-4-亚甲基四氢呋喃-3-羧酸乙酯和 2-(3',4'-二甲氧苯基)-4-甲基四氢呋喃-3-羧酸乙酯 (Esteves 等,2005)。

ω-(4-溴苯基)烷酸的合成

3-(4-溴苯基)丙酸乙酯(2-(4-溴苯基)丙酸乙酯的变体)用于合成 ω-(4-溴苯基)烷酸及其硼化。这些过程涉及氢硼化、热异构化和氧化以生成硼酸酯,突出了该化合物在有机硼化学中的用途 (Zaidlewicz & Wolan, 2002)。

原子转移自由基聚合 (ATRP)

2-溴丙酸乙酯是合成用于聚合物(如甲基丙烯酸甲酯或叔丁基丙烯酸酯)的原子转移自由基聚合 (ATRP) 的新型不对称双官能引发剂的关键化合物。这些带有 TEMPO 部分作为链端的聚合物进一步用于苯乙烯的稳定自由基聚合 (SFRP),证明了该化合物在聚合物科学中的相关性 (Tunca 等,2001)。

芳基自由基环化到唑类

2-(4-溴苯基)丙酸乙酯衍生物用作芳基自由基环化到唑类中的构建模块,合成三环和四环杂环。这展示了它们在创建复杂分子结构中的应用,在药物化学和药物发现中具有重要意义 (Allin 等,2005)。

属性

IUPAC Name |

ethyl 2-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBIRCJWQMENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromophenyl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)